molecular formula C20H20BrNO4 B246659 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B246659
M. Wt: 418.3 g/mol
InChI Key: BJDJRIODATUDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as BEOI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may exert its effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to bind with certain metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. Studies have shown that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer properties, which make it a potential candidate for cancer research. However, one limitation of using 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one's potential applications in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the condensation of 2-ethoxybenzaldehyde and 2-bromoacetophenone in the presence of a base. The resulting product is then subjected to a Mannich reaction with formaldehyde and glycine to yield the intermediate. The final step involves the cyclization of the intermediate with ethyl acetoacetate to produce 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential applications in various fields. One such application is its use as a fluorescent probe for the detection of metal ions. 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to selectively bind with certain metal ions, such as copper and zinc, and emit fluorescence upon excitation.
Another potential application of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Studies have shown that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

properties

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

5-bromo-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one

InChI

InChI=1S/C20H20BrNO4/c1-3-26-18-7-5-4-6-14(18)12-22-17-9-8-15(21)10-16(17)20(25,19(22)24)11-13(2)23/h4-10,25H,3,11-12H2,1-2H3

InChI Key

BJDJRIODATUDQK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O

Origin of Product

United States

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